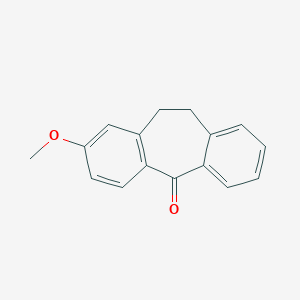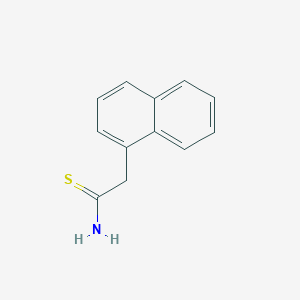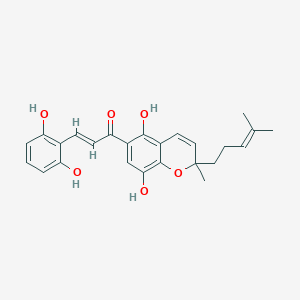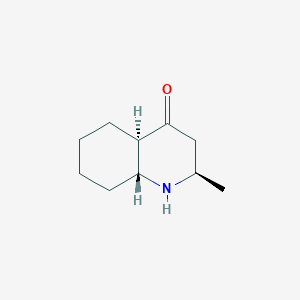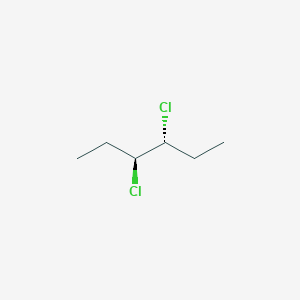
(3S,4R)-3,4-dichlorohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-3,4-dichlorohexane is a chiral compound that has been used in various scientific research applications. This compound is important due to its unique chemical properties that make it useful in many fields, including organic chemistry, biochemistry, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of (3S,4R)-3,4-dichlorohexane is not well understood. However, it is believed that the compound interacts with biological molecules, such as enzymes and receptors, in a chiral-specific manner. This interaction can lead to changes in the biological activity of these molecules, which can affect various physiological processes.
Effets Biochimiques Et Physiologiques
(3S,4R)-3,4-dichlorohexane has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to inhibit the growth of various cancer cell lines. In addition, (3S,4R)-3,4-dichlorohexane has been found to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3S,4R)-3,4-dichlorohexane in lab experiments include its chiral specificity, which makes it useful in the synthesis of chiral compounds. It is also a relatively stable compound that can be easily synthesized in large quantities. However, the limitations of using (3S,4R)-3,4-dichlorohexane in lab experiments include its toxicity and potential environmental hazards. Therefore, proper safety measures should be taken when handling this compound.
Orientations Futures
There are many future directions for the use of (3S,4R)-3,4-dichlorohexane in scientific research. One potential direction is the development of new chiral ligands for asymmetric catalysis. Another potential direction is the synthesis of new chiral polymers and surfactants. Additionally, (3S,4R)-3,4-dichlorohexane could be used in the development of new antifungal and antibacterial agents. Further research is needed to fully understand the potential of this compound in various scientific applications.
Conclusion:
In conclusion, (3S,4R)-3,4-dichlorohexane is a chiral compound that has many scientific research applications. Its unique chemical properties make it useful in many fields, including organic chemistry, biochemistry, and medicinal chemistry. The synthesis method of (3S,4R)-3,4-dichlorohexane is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are also many future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of (3S,4R)-3,4-dichlorohexane is done by reacting 3,4-dichloro-1-butene with lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. The reaction takes place in a dry atmosphere and under nitrogen gas. The reaction mixture is then quenched with water, and the organic layer is separated and washed with water and dried over anhydrous sodium sulfate. The product is obtained by distillation under reduced pressure.
Applications De Recherche Scientifique
(3S,4R)-3,4-dichlorohexane has been used in various scientific research applications. It is used as a chiral building block for the synthesis of many compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a starting material for the synthesis of chiral ligands, which are used in asymmetric catalysis. (3S,4R)-3,4-dichlorohexane has also been used in the synthesis of chiral surfactants and polymers.
Propriétés
Numéro CAS |
19117-19-2 |
|---|---|
Nom du produit |
(3S,4R)-3,4-dichlorohexane |
Formule moléculaire |
C6H12Cl2 |
Poids moléculaire |
155.06 g/mol |
Nom IUPAC |
(3S,4R)-3,4-dichlorohexane |
InChI |
InChI=1S/C6H12Cl2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clé InChI |
GBIMAWDSABONCC-OLQVQODUSA-N |
SMILES isomérique |
CC[C@H]([C@H](CC)Cl)Cl |
SMILES |
CCC(C(CC)Cl)Cl |
SMILES canonique |
CCC(C(CC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



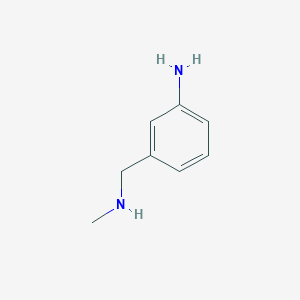


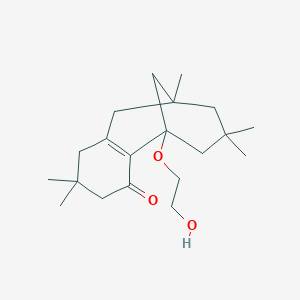
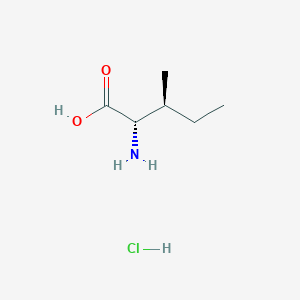
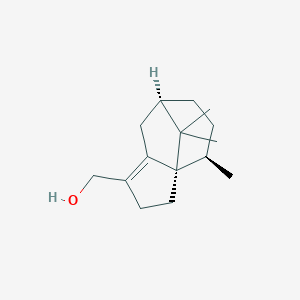
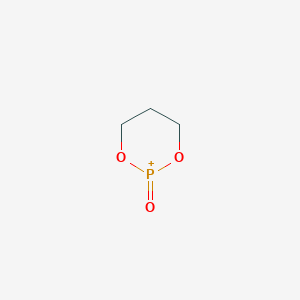
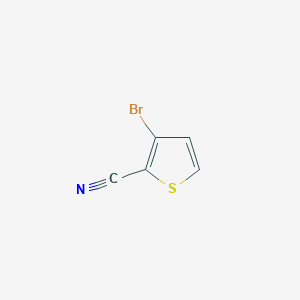
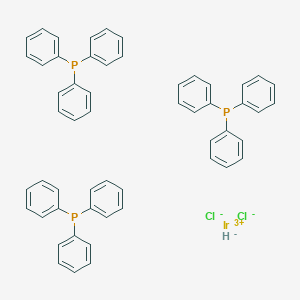
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)
